molecular formula C22H17N5O3S B2409453 3-((2-(1H-indol-3-yl)-2-oxoethyl)thio)-7-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one CAS No. 1189986-52-4

3-((2-(1H-indol-3-yl)-2-oxoethyl)thio)-7-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one

Cat. No. B2409453
CAS RN: 1189986-52-4
M. Wt: 431.47
InChI Key: OMMHHWBDYOQHTL-UHFFFAOYSA-N
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Description

1,2,4-Triazoles are a class of heterocyclic compounds that contain a five-membered ring with three nitrogen atoms. They are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, and antiviral properties . Indoles, on the other hand, are aromatic heterocyclic organic compounds that contain a two-ring structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. They are widely distributed in the natural world and are important to many biological processes.


Synthesis Analysis

The synthesis of 1,2,4-triazoles often involves the reaction of thiosemicarbazides with α-haloketones . The synthesis of indoles, on the other hand, can be achieved through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.


Molecular Structure Analysis

The molecular structure of 1,2,4-triazoles and indoles is characterized by their heterocyclic ring systems. In 1,2,4-triazoles, the ring system consists of three nitrogen atoms and two carbon atoms, while in indoles, the ring system consists of a benzene ring fused to a pyrrole ring .


Chemical Reactions Analysis

1,2,4-Triazoles can undergo various chemical reactions due to the presence of multiple reactive sites in their ring system. For example, they can react with electrophiles at the nitrogen atoms or undergo nucleophilic substitution reactions at the carbon atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazoles and indoles depend on their specific structures and substituents. In general, these compounds are characterized by their stability, reactivity, and ability to form hydrogen bonds, which can influence their solubility, melting point, and other physical and chemical properties .

Scientific Research Applications

Anticancer Potential

Compounds similar to 3-((2-(1H-indol-3-yl)-2-oxoethyl)thio)-7-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one have been studied for their potential in anticancer therapy. Research demonstrates that certain derivatives show moderate to high anticancer activity, especially against human breast carcinoma cell lines (Abdelhamid et al., 2016).

Pharmacological Potential

The structural combination of 1,2,4-triazole and pyrazole, which is related to the chemical structure of interest, indicates significant pharmacological potential. This includes a range of biological activities and interactions with various biological targets (Fedotov et al., 2022).

Antimicrobial Activity

Several studies have explored the antimicrobial properties of compounds related to this compound. This includes investigating their efficacy against various bacterial strains and fungi, with some showing promising results (Hassan, 2013).

Antiviral and Antitumoral Activities

Research has also indicated that derivatives of this compound have potential antiviral and antitumoral activities. Structural variations within these compounds can be tuned to enhance specific biological properties (Jilloju et al., 2021).

Development of Adenosine Receptor Antagonists

Derivatives of this compound have been identified as a versatile scaffold for the development of adenosine receptor antagonists, showing nanomolar affinity for certain adenosine receptor subtypes. This highlights their potential in targeting neurological conditions and other diseases (Falsini et al., 2017).

Antibacterial Screening

Compounds structurally related to this compound have been screened for antibacterial activity, showing promising results against a range of bacterial strains (Reddy et al., 2013).

Mechanism of Action

The mechanism of action of 1,2,4-triazoles and indoles often involves interactions with biological targets such as enzymes or receptors. For example, some 1,2,4-triazoles have been found to inhibit the urease enzyme, which plays a key role in the survival of certain pathogenic microorganisms .

Safety and Hazards

The safety and hazards of 1,2,4-triazoles and indoles depend on their specific structures and properties. Some of these compounds have been found to exhibit cytotoxicity, indicating that they can be harmful or toxic to cells .

Future Directions

Future research on 1,2,4-triazoles and indoles could focus on the development of new synthetic methods, the exploration of their biological activities, and the design of new drugs based on these structures .

properties

IUPAC Name

3-[2-(1H-indol-3-yl)-2-oxoethyl]sulfanyl-7-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N5O3S/c1-30-15-6-4-5-14(11-15)26-9-10-27-20(21(26)29)24-25-22(27)31-13-19(28)17-12-23-18-8-3-2-7-16(17)18/h2-12,23H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMMHHWBDYOQHTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C=CN3C(=NN=C3SCC(=O)C4=CNC5=CC=CC=C54)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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